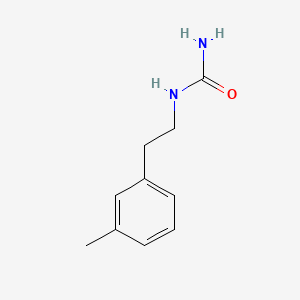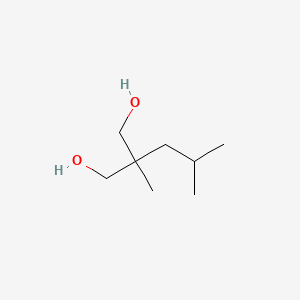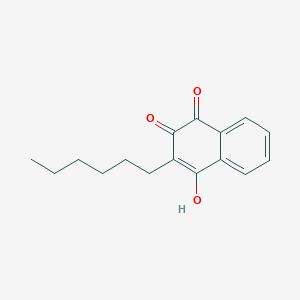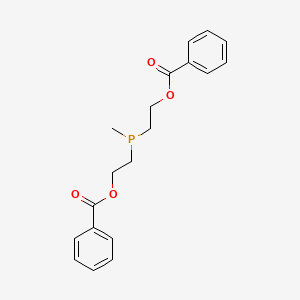![molecular formula C10H17Cl3O4Si B14701656 Diethyl [3-(trichlorosilyl)propyl]propanedioate CAS No. 22408-99-7](/img/structure/B14701656.png)
Diethyl [3-(trichlorosilyl)propyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(trichlorosilyl)propyl]propanedioate is a unique organosilicon compound that combines the properties of both silicon and organic esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(trichlorosilyl)propyl]propanedioate typically involves the reaction of diethyl propanedioate (commonly known as diethyl malonate) with a trichlorosilane derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the trichlorosilane derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [3-(trichlorosilyl)propyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The trichlorosilyl group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds, which are important in the formation of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Condensation Conditions: Condensation reactions are usually carried out under anhydrous conditions to prevent premature hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various organosilicon compounds.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrochloric acid.
Condensation Products: Condensation reactions yield siloxane polymers, which have applications in materials science and engineering.
Applications De Recherche Scientifique
Diethyl [3-(trichlorosilyl)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in the modification of biomolecules and surfaces for biological applications.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone polymers, coatings, and adhesives, as well as in the development of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of diethyl [3-(trichlorosilyl)propyl]propanedioate involves its ability to form stable bonds with various substrates through its trichlorosilyl group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone polymers and other organosilicon materials. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A commonly used malonic ester in organic synthesis.
Trimethoxysilylpropyl derivatives: Compounds with similar organosilicon functionalities but different alkoxy groups.
Uniqueness
Diethyl [3-(trichlorosilyl)propyl]propanedioate is unique due to its combination of a malonic ester with a trichlorosilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and organosilicon chemistry .
Propriétés
IUPAC Name |
diethyl 2-(3-trichlorosilylpropyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl3O4Si/c1-3-16-9(14)8(10(15)17-4-2)6-5-7-18(11,12)13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBKBSYKYVRMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC[Si](Cl)(Cl)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538297 |
Source


|
| Record name | Diethyl [3-(trichlorosilyl)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22408-99-7 |
Source


|
| Record name | Diethyl [3-(trichlorosilyl)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)
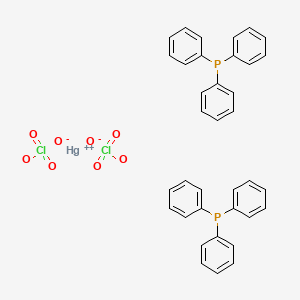

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
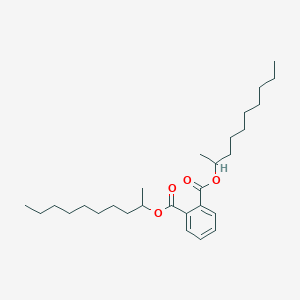
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
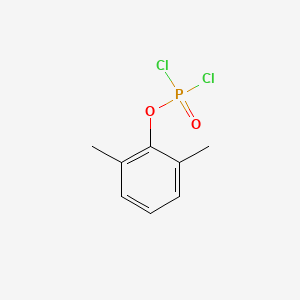
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)

